N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-9(22)18-10-3-5-12-14(7-10)24-16(19-12)21-17-20-13-6-4-11(23-2)8-15(13)25-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKAMXIXRAOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as acetic acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving benzothiazole derivatives. A notable synthesis pathway includes the reaction of 6-methoxybenzo[d]thiazole-2-amine with acetic acid, which forms the acetamide linkage. The structural integrity of the compound is crucial for its biological efficacy, as modifications in the benzothiazole moiety can significantly influence its pharmacological properties.
Table 1: Synthesis Pathways
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | 6-Methoxybenzo[d]thiazole-2-amine + Acetic Acid | N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide | Heat, reflux |
| 2 | Benzothiazole derivatives + Various substituents | Modified benzothiazole derivatives | Varies |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity
| Compound ID | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
Neuroprotective Effects
Benzothiazole compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may inhibit key enzymes involved in neurodegeneration, thereby offering potential therapeutic benefits.
Case Study: Antitubercular Activity
A comprehensive study investigated the antitubercular activity of benzothiazole derivatives, including this compound. The results showed that specific structural modifications enhanced their efficacy against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .
Case Study: Alzheimer’s Disease Models
In another study focusing on models of Alzheimer's disease, researchers evaluated the neuroprotective properties of various benzothiazole derivatives. The findings indicated that this compound effectively reduced oxidative stress markers and improved cognitive function in treated subjects .
Mechanism of Action
The mechanism of action of N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other cellular proteins and receptors, influencing various biological processes.
Comparison with Similar Compounds
Key Observations :
- The methoxy group (as in the target compound and compound 22) is associated with moderate yields (~50–81%), while nitro derivatives () may require more complex purification steps.
- Microwave-assisted synthesis () improves reaction efficiency compared to conventional methods.
Key Observations :
- Nitro and thiadiazole-thio substituents () enhance kinase inhibition, whereas methoxy groups () may improve stereochemical selectivity.
- Methylenedioxy analogs () show potent antitubercular activity, suggesting that electron-donating groups (e.g., methoxy) could modulate antimicrobial efficacy.
Physicochemical and Computational Properties
Table 3: Molecular Properties and Drug-Likeness
Key Observations :
- The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity for membrane permeability.
- Amino-substituted analogs () exhibit better solubility, likely due to increased hydrogen bonding capacity.
Biological Activity
N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{16}H_{16}N_2O_{1}S_2
- Molecular Weight : 320.43 g/mol
The key functional groups include methoxy, amine, and thiazole moieties, which are critical for its biological activity.
Anticancer Activity
Benzothiazole derivatives have shown significant potential as anticancer agents. The compound in focus exhibits activity against various cancer cell lines through multiple mechanisms.
- Inhibition of Metalloenzymes : The compound inhibits carbonic anhydrases (CAs), which are often overexpressed in tumors.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A study highlighted the anticancer efficacy of related benzothiazole derivatives against various cancer types:
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| Leukemia | -5.48 | High |
| Non-small Cell Lung | -5.48 | High |
| Colon Cancer | -5.51 | High |
| Breast Cancer | -5.56 | High |
These findings suggest that compounds similar to this compound can effectively target multiple cancer types .
Anticonvulsant Activity
The anticonvulsant properties of benzothiazole derivatives have been investigated using models like the maximal electroshock (MES) test.
Evaluation Results
In a study evaluating a series of benzothiazole derivatives, compounds demonstrated varying degrees of anticonvulsant activity:
| Compound | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|
| Benzothiazole Derivative 1 | 50.8 | 8.96 |
| Benzothiazole Derivative 2 | 54.8 | 9.30 |
These results indicate that this compound may possess favorable anticonvulsant properties with a high protective index compared to standard treatments .
Antiviral Activity
Recent studies have also explored the antiviral potential of benzothiazole derivatives against viruses such as Tobacco Mosaic Virus (TMV).
Findings
In bioassays, certain derivatives exhibited moderate to good antiviral activity:
| Compound | Curative Rate (%) | Concentration (mg/mL) |
|---|---|---|
| Compound 5i | 52.23 | 0.5 |
| Compound 5m | 54.41 | 0.5 |
This suggests that this compound may be effective in combating viral infections .
Q & A
Basic: What are the standard synthetic routes for N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide?
The compound is typically synthesized via sequential nucleophilic substitution and coupling reactions. A common approach involves:
- Reacting 6-methoxybenzo[d]thiazol-2-amine with 2-chloro-N-(6-substituted-benzothiazol-2-yl)acetamide in acetonitrile/DMF under reflux with triethylamine as a base .
- Intermediate purification via recrystallization (e.g., ethanol-acetone mixtures) and characterization using melting points, IR, and H NMR .
- Final acetylation steps using reagents like thionyl chloride or acetic anhydride to introduce the acetamide moiety .
Advanced: How can reaction conditions be optimized to improve yields of the acetamide derivative?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .
- Catalysts : Triethylamine neutralizes HCl byproducts, driving reactions to completion .
- Temperature control : Reflux (80–100°C) ensures sufficient activation energy without decomposition .
- Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to minimize side products .
Structural Characterization: What methods resolve ambiguities in the compound’s crystal structure?
- X-ray diffraction (XRD) : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between N–H and carbonyl groups) .
- SHELX refinement : Iterative modeling corrects for disorder or twinning, with R-factors < 5% indicating high reliability .
- Complementary spectroscopy : IR confirms amide C=O stretches (~1680 cm), while H NMR identifies methoxy (–OCH) protons at δ 3.7–3.9 ppm .
Biological Activity: How do substituents influence the compound’s antimicrobial efficacy?
- Electron-withdrawing groups (e.g., –Cl, –NO) enhance activity by increasing membrane permeability, as shown in Gram-positive bacterial assays .
- Methoxy groups : Improve solubility but may reduce potency due to steric hindrance .
- Dose-response profiling : IC values vary by 10–100 µM across derivatives, requiring MIC assays against clinical isolates for validation .
Computational Modeling: How can molecular docking predict target binding modes?
- Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen bonds between acetamide carbonyl and bacterial enzyme active sites) .
- Software tools : AutoDock Vina or Schrödinger Suite assess binding affinities (ΔG values) and simulate ligand-receptor dynamics .
- Validation : Co-crystallization with targets (e.g., D-alanine ligase) confirms predicted poses .
Data Contradictions: How to resolve discrepancies in reported biological activities?
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to ensure reproducibility .
- Purity verification : HPLC (>95%) and elemental analysis (±0.3% for C, H, N) eliminate impurities as confounding factors .
- Structural confirmation : XRD or C NMR rules out isomerism or polymorphic differences .
Crystallography Challenges: What strategies address crystal defects in benzothiazole derivatives?
- Crystallization optimization : Slow evaporation from ethanol/water mixtures reduces twinning .
- High-resolution data : Synchrotron XRD (λ = 0.7–1.0 Å) resolves weak reflections for accurate electron density maps .
- Hydrogen bonding analysis : Graph set notation (e.g., ) classifies motifs, aiding in disorder modeling .
SAR Methodologies: How to design systematic structure-activity relationship studies?
- Substituent libraries : Synthesize derivatives with varying substituents (–OCH, –Cl, –NO) at the 6-position of benzothiazole .
- In vitro profiling : Test against panels of bacterial/fungal strains or cancer cell lines (e.g., MTT assays) .
- Statistical analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
